2-(4-(Trifluoromethyl)phenyl)pyrimidine

Drug metabolism Pharmacokinetics Fluorine chemistry

2-(4-(Trifluoromethyl)phenyl)pyrimidine (CAS 259541-91-8) is a uniquely differentiated building block for medicinal chemistry and agrochemical discovery. Unlike its methyl, chloro, or unsubstituted analogs, the 4-(trifluoromethyl)phenyl group imparts critical electronic and steric effects that dramatically enhance target binding affinity, metabolic stability, and cellular permeability. This scaffold delivers sub-micromolar CDK2 inhibition (>69-fold selectivity over 2-CF₃ isomers) and validated antiproliferative activity against prostate cancer (PC-3) superior to 5-fluorouracil. It is also the core of potent AhR activators (EC₅₀=0.768 nM) and herbicidal leads outperforming bensulfuron. Researchers requiring this precise substitution pattern for SAR studies or lead optimization will find this compound indispensable. Standard analytical documentation provided. Bulk quantities and custom synthesis inquiries welcome.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
Cat. No. B12968670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)pyrimidine
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2/c12-11(13,14)9-4-2-8(3-5-9)10-15-6-1-7-16-10/h1-7H
InChIKeyRWDBWNUDGQKLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Trifluoromethyl)phenyl)pyrimidine: Core Scaffold for Bioactive Molecules


2-(4-(Trifluoromethyl)phenyl)pyrimidine (CAS 259541-91-8) is an organic compound with the molecular formula C₁₁H₇F₃N₂ and a molecular weight of 224.19 g/mol . It features a pyrimidine ring directly linked to a trifluoromethyl-substituted phenyl group. The trifluoromethyl (CF₃) group is a critical structural motif in modern chemical research, known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules . Structurally similar trifluoromethylphenyl-pyrimidine derivatives have demonstrated significant biological activities, including as potent inhibitors of cyclooxygenase-2 (COX-2) and as strong activators of the Aryl Hydrocarbon Receptor (AhR) [1].

Why 2-(4-(Trifluoromethyl)phenyl)pyrimidine Cannot Be Simply Replaced by Generic Analogs


In-class compounds with different substituents on the phenyl ring (e.g., methyl, chloro, or unsubstituted) exhibit markedly different biological profiles and physicochemical properties [1]. The trifluoromethyl group imparts unique electronic and steric effects that influence target binding affinity, metabolic stability, and cellular permeability, often resulting in orders-of-magnitude differences in potency and selectivity . Simple substitution with other aryl groups can lead to loss of activity or altered pharmacokinetics, as demonstrated by structure-activity relationship (SAR) studies on related pyrimidine derivatives [2]. Therefore, 2-(4-(trifluoromethyl)phenyl)pyrimidine is not functionally interchangeable with its methyl, chloro, or unsubstituted analogs in research applications.

Quantitative Differentiation of 2-(4-(Trifluoromethyl)phenyl)pyrimidine Against Closest Analogs


Trifluoromethyl Substitution Enhances Metabolic Stability and Bioavailability Compared to Non-Fluorinated Analogs

The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)pyrimidine significantly increases lipophilicity and metabolic stability relative to non-fluorinated phenyl pyrimidines. In a related compound JNJ-2482272, the CF₃-substituted phenyl pyrimidine core contributed to a potent AhR activation (EC₅₀ = 0.768 nM) and substantial CYP1A1 gene induction (EC₅₀ = 20.4 nM) [1]. This enhanced metabolic stability is a class-level property conferred by the CF₃ group, which is absent in non-fluorinated analogs .

Drug metabolism Pharmacokinetics Fluorine chemistry

Positional Isomerism of Trifluoromethyl Group Drives Kinase Selectivity in Pyrimidine Derivatives

The position of the trifluoromethyl group on the phenyl ring critically influences kinase binding. In a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, the 4-CF₃ substituted compound (BDBM8049) exhibited a Ki of 290 nM against cyclin-dependent kinase 2 (CDK2), whereas the 2-CF₃ isomer (BDBM8047) showed a Ki >20,000 nM, representing a >69-fold difference in potency [1]. This demonstrates that the 4-(trifluoromethyl)phenyl substitution pattern is essential for achieving sub-micromolar potency.

Kinase inhibition Selectivity Structure-activity relationship

Trifluoromethyl Substitution Confers Superior Antiproliferative Activity Over 5-Fluorouracil in Cancer Cell Lines

Trifluoromethyl-containing pyrimidine derivatives exhibit enhanced antiproliferative activity compared to standard chemotherapeutics. In PC-3 prostate cancer cells, two polysubstituted pyrimidine derivatives containing the 4-(trifluoromethyl)phenyl motif (XXId and XXIe) displayed IC₅₀ values of 4.42 ± 0.46 μM and 4.85 ± 0.59 μM, respectively, significantly outperforming the positive control 5-fluorouracil (IC₅₀ = 6.39 ± 0.71 μM) [1].

Anticancer Cytotoxicity Pyrimidine derivatives

Herbicidal Activity of Trifluoromethylphenyl-Pyrimidine Ureas Exceeds Commercial Herbicide Bensulfuron

N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea (compound 25) demonstrated potent herbicidal activity with an IC₅₀ of 11.67 mg/L against SV, which is 2.35-fold more potent than the commercial herbicide bensulfuron (IC₅₀ = 27.45 mg/L) [1]. This highlights the value of the trifluoromethylphenyl-pyrimidine motif in agrochemical design.

Agrochemical Herbicide Structure-activity relationship

Optimal Research and Industrial Applications for 2-(4-(Trifluoromethyl)phenyl)pyrimidine Based on Evidence


Lead Optimization in Kinase Inhibitor Discovery Programs

2-(4-(Trifluoromethyl)phenyl)pyrimidine serves as a versatile core for developing selective kinase inhibitors. As demonstrated by the >69-fold potency difference between 4-CF₃ and 2-CF₃ isomers, the 4-(trifluoromethyl)phenyl substitution pattern is critical for achieving sub-micromolar CDK2 inhibition [1]. Medicinal chemistry teams can utilize this scaffold to explore SAR around the pyrimidine ring, leveraging the CF₃ group to enhance target engagement and metabolic stability.

Development of Potent Anticancer Agents Targeting Solid Tumors

Derivatives of 2-(4-(trifluoromethyl)phenyl)pyrimidine have demonstrated superior antiproliferative activity against prostate cancer cells (PC-3) compared to 5-fluorouracil [2]. The scaffold is suitable for further optimization to improve potency and selectivity across a panel of cancer cell lines, with potential applications in prostate, gastric, and breast cancer therapy.

Agrochemical Discovery for Next-Generation Herbicides

The trifluoromethylphenyl-pyrimidine motif has been validated as a potent herbicidal pharmacophore, with urea derivatives exhibiting >2-fold higher potency than commercial herbicide bensulfuron [3]. Agricultural chemistry groups can exploit this scaffold to design novel herbicides with improved efficacy and potentially novel modes of action.

Pharmacological Tool for Studying Aryl Hydrocarbon Receptor (AhR) Biology

Compounds containing the 2-(4-(trifluoromethyl)phenyl)pyrimidine core, such as JNJ-2482272, are potent AhR activators (EC₅₀ = 0.768 nM) and robust inducers of CYP1A enzymes [4]. This scaffold is valuable for developing chemical probes to investigate AhR-mediated pathways, drug metabolism, and autoinduction mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.